![molecular formula C7H14ClNO B1429399 7-Oxa-2-azaspiro[3.5]nonane hydrochloride CAS No. 1417633-09-0](/img/structure/B1429399.png)
7-Oxa-2-azaspiro[3.5]nonane hydrochloride
Overview
Description
7-Oxa-2-azaspiro[3.5]nonane hydrochloride is an organic compound with the molecular formula C7H14ClNO. It is a spiro compound, meaning it contains a bicyclic structure with two rings sharing a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 7-Oxa-2-azaspiro[3The synthesis requires specific chemical experimental techniques and equipment . One common method involves the reaction of appropriate starting materials under controlled conditions to form the spiro structure.
Industrial Production Methods
Industrial production of 7-Oxa-2-azaspiro[3.5]nonane hydrochloride is not widely documented, but it likely follows similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The process would involve stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Oxa-2-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the spiro structure, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted spiro compounds.
Scientific Research Applications
7-Oxa-2-azaspiro[3.5]nonane hydrochloride has several scientific research applications, including:
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-cancer properties.
Industry: The compound may be used in the production of pharmaceuticals and other fine chemicals, leveraging its unique spiro structure.
Mechanism of Action
The mechanism of action of 7-Oxa-2-azaspiro[3.5]nonane hydrochloride involves its role as a reagent in the synthesis of kinase inhibitors. These inhibitors target specific kinases, which are enzymes involved in the regulation of various cellular processes, including cell division and growth. By inhibiting these kinases, the compound can potentially disrupt the proliferation of cancer cells, making it a valuable tool in cancer research and treatment .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: This compound shares a similar spiro structure but differs in its specific functional groups and applications.
7-Oxa-2-azaspiro[3.5]nonane hemioxalate: Another derivative with similar structural features, used in different chemical applications.
Uniqueness
7-Oxa-2-azaspiro[3.5]nonane hydrochloride is unique due to its specific spiro structure and its role in synthesizing kinase inhibitors. This makes it particularly valuable in medicinal chemistry and cancer research, distinguishing it from other similar compounds that may not have the same biological activity or applications.
Properties
IUPAC Name |
7-oxa-2-azaspiro[3.5]nonane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-3-9-4-2-7(1)5-8-6-7;/h8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDIPGYOFUZLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855946 | |
| Record name | 7-Oxa-2-azaspiro[3.5]nonane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417633-09-0 | |
| Record name | 7-Oxa-2-azaspiro[3.5]nonane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-oxa-2-azaspiro[3.5]nonane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



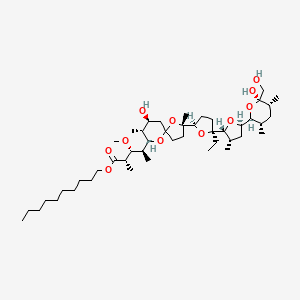

![2-Chlorodibenzo[b,f]oxepine](/img/structure/B1429322.png)

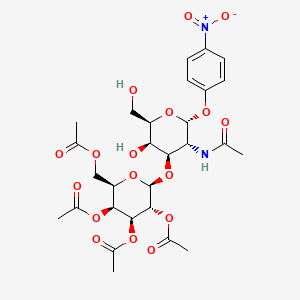
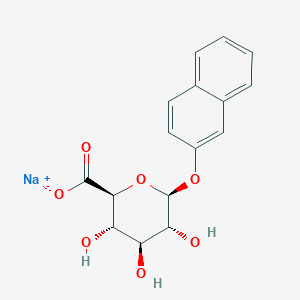
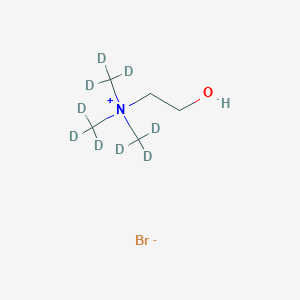

![(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1429331.png)


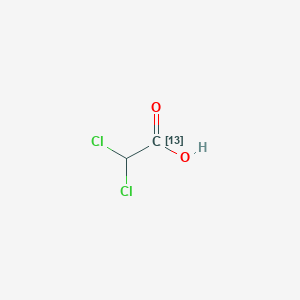
![[2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1429339.png)
